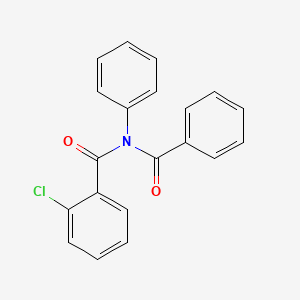
Benzamide, N-benzoyl-2-chloro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-benzoyl-2-chloro-N-phenyl-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group, a chloro substituent, and a phenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-benzoyl-2-chloro-N-phenyl- typically involves the reaction of benzoyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of Benzamide, N-benzoyl-2-chloro-N-phenyl- can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzamide, N-benzoyl-2-chloro-N-phenyl- can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
Chemistry: Benzamide, N-benzoyl-2-chloro-N-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of inhibitors or activators for specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of its effects on various biological targets, which could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, Benzamide, N-benzoyl-2-chloro-N-phenyl- can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzamide, N-benzoyl-2-chloro-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the chloro substituent.
2-Chlorobenzamide: Contains a chloro group but lacks the phenyl group on the nitrogen.
Uniqueness: Benzamide, N-benzoyl-2-chloro-N-phenyl- is unique due to the combination of the benzoyl, chloro, and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
61582-61-4 |
|---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-benzoyl-2-chloro-N-phenylbenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-18-14-8-7-13-17(18)20(24)22(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14H |
InChI Key |
HYARPNYIEJLFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















